molecular formula C27H26N2O3 B12933622 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid CAS No. 89838-99-3

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid

Katalognummer: B12933622
CAS-Nummer: 89838-99-3
Molekulargewicht: 426.5 g/mol
InChI-Schlüssel: TUVHAQBFXQPBJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is a complex organic compound that features an imidazole ring substituted with three phenyl groups and an oxyhexanoic acid moiety. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical pathways. The phenyl groups and oxyhexanoic acid moiety contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-((1,4,5-Triphenyl-1H-imidazol-2-yl)oxy)hexanoic acid is unique due to the presence of the oxyhexanoic acid group, which imparts additional chemical properties and potential biological activities. This makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

89838-99-3

Molekularformel

C27H26N2O3

Molekulargewicht

426.5 g/mol

IUPAC-Name

6-(1,4,5-triphenylimidazol-2-yl)oxyhexanoic acid

InChI

InChI=1S/C27H26N2O3/c30-24(31)19-11-4-12-20-32-27-28-25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)29(27)23-17-9-3-10-18-23/h1-3,5-10,13-18H,4,11-12,19-20H2,(H,30,31)

InChI-Schlüssel

TUVHAQBFXQPBJV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(N(C(=N2)OCCCCCC(=O)O)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.